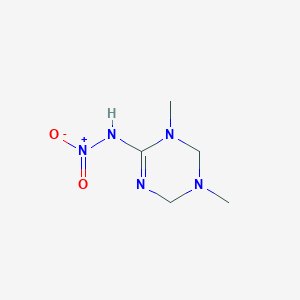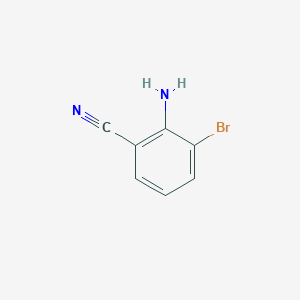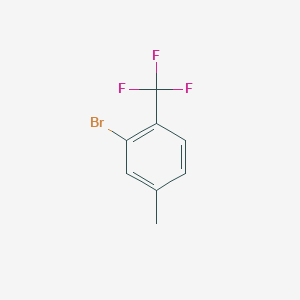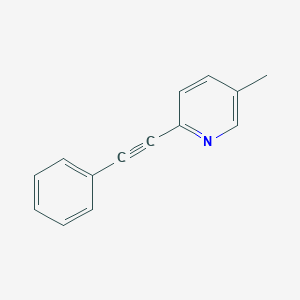
5-甲基-2-(苯乙炔基)吡啶
描述
5-Methyl-2-(phenylethynyl)pyridine is a chemical compound with the molecular formula C14H11N . It is used in the treatment of Alzheimer’s disease .
Synthesis Analysis
The synthesis of 5-Methyl-2-(phenylethynyl)pyridine involves several steps. One common method is the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(phenylethynyl)pyridine consists of a pyridine ring with a methyl group at the 5-position and a phenylethynyl group at the 2-position .科学研究应用
Receptor Antagonism and Therapeutic Potential
5-Methyl-2-(phenylethynyl)pyridine, also referenced as MPEP, is primarily recognized for its role as a potent and selective antagonist of the metabotropic glutamate subtype 5 receptors (mGlu5). This characteristic is pivotal in its therapeutic application in various nervous system disorders like depression, anxiety, epilepsy, Parkinson's disease, drug addiction, and alcoholism. Studies have shown that MPEP exhibits anxiolytic activity and can modulate neuronal firing in response to excitatory stimuli, thereby contributing to its therapeutic effects in these conditions (Cosford et al., 2003), (Gasparini et al., 1999), (Gass & Olive, 2008).
Modulation of Neurological Responses
MPEP has been extensively studied for its role in modulating neurological responses. It has been found to impact dorsal raphe serotonin release and thermoceptive responses in animal models with inflammatory pain. This indicates a potential role in pain management and understanding the neural pathways involved in pain perception (Palazzo et al., 2004).
Protective Effects in Brain Injury
Another significant application of MPEP is in the context of traumatic brain injury. Studies suggest that MPEP can confer neuroprotective effects, potentially due to its modulatory effects on N-methyl-D-aspartate (NMDA) receptor activity. This indicates a promising avenue for therapeutic intervention in brain injuries (Movsesyan et al., 2001).
Anxiolytic-like Effects and Anxiety Treatment
MPEP has been shown to possess anxiolytic-like effects, indicating its potential as a novel class of anxiolytics. This is particularly significant in the context of developing new treatments for anxiety disorders (Kłodzińska et al., 2000).
Involvement in Visceral Pain Transmission
The involvement of MPEP in the transmission of visceral pain has been demonstrated through its effects on Fos expression in the spinal cord, highlighting its potential role in pain management strategies (Bianchi et al., 2003).
Potential in Treating Major Depressive Disorder
MPEP and related compounds have been identified as potential candidates for treating major depressive disorder. Their efficacy in producing antidepressant-like effects in animal models suggests a promising therapeutic role in mood disorders (Fuxe & Borroto-Escuela, 2015).
Liver Protection in Ischemia Reperfusion Injury
MPEP has shown protective effects in liver ischemia reperfusion injury models, suggesting its potential application in managing hepatic inflammatory conditions (Ferrigno et al., 2018).
Modulation of Glutamate Release
Studies have also highlighted the role of MPEP in inhibiting glutamate release, an aspect crucial in understanding and potentially managing excitatory neurotransmission in the central nervous system (Thomas et al., 2001).
安全和危害
未来方向
Research on 5-Methyl-2-(phenylethynyl)pyridine and related compounds is ongoing, with a focus on their potential therapeutic applications. For example, one study found that treatment with 2-methyl-6-phenylethynyl-pyridine (MPEP), an mGluR5 antagonist, reversed behavioral deficits in a mouse model of Fragile X Syndrome .
属性
IUPAC Name |
5-methyl-2-(2-phenylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESJPHOOGDBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(phenylethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



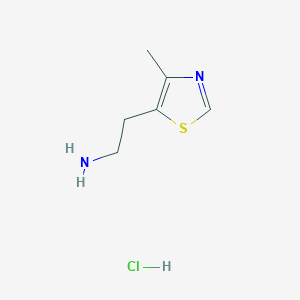
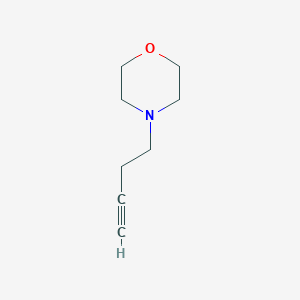
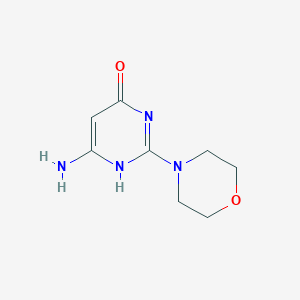
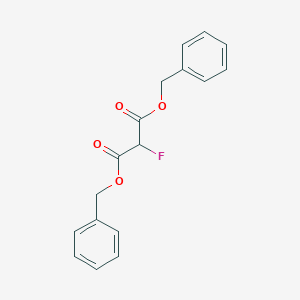
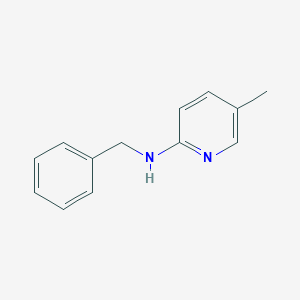
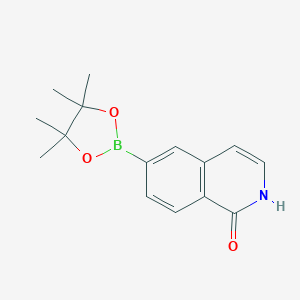
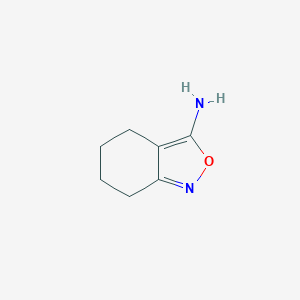
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
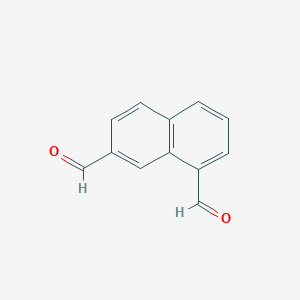
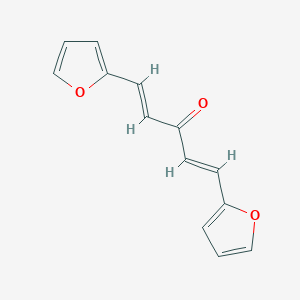
![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)
